
Hypofluorous acid
Overview
Description
Hypofluorous acid (HOF) is the only known oxoacid of fluorine, with the molecular formula HOF. It is unique among hypohalous acids (HOX, where X is a halogen) due to fluorine’s high electronegativity and small atomic size, which limit its ability to form stable oxoacids. HOF exists as a pale-yellow liquid below -117°C and a white solid at lower temperatures, decomposing explosively above 0°C into HF and O₂ . Its bent molecular structure (Cs symmetry) features an O–F bond length of 144.2 pm and an O–H bond length of 96.4 pm, with a bond angle of 97.2° in the gas phase . The solid-state structure is stabilized by O–H···O hydrogen-bonded chains .
HOF is synthesized by passing fluorine gas over ice at -40°C, followed by rapid condensation . It serves as a potent oxidizer in organic synthesis, particularly as the "Rozen reagent" in acetonitrile solutions, enabling oxygen-transfer reactions for hydroxylation and epoxidation . Industrially, it is employed in semiconductor manufacturing to passivate dangling bonds in silicon oxide layers .
Preparation Methods
Hypofluorous acid can be synthesized by passing fluorine gas over ice at -40°C, rapidly collecting the this compound gas away from the ice, and condensing it . The reaction is as follows: [ \text{F}_2 + \text{H}_2\text{O} \rightarrow \text{HOF} + \text{HF} ]
Chemical Reactions Analysis
Hypofluorous acid undergoes various types of chemical reactions, including:
Oxidation: this compound is a strong oxidizing agent.
Substitution: It can substitute hydrogen atoms in organic compounds, forming fluorinated derivatives.
Decomposition: At room temperature, this compound decomposes into hydrogen fluoride and oxygen.
Common reagents and conditions used in these reactions include acetonitrile and fluorine gas. Major products formed from these reactions include epoxides, sulfoxides, and fluorinated organic compounds .
Scientific Research Applications
Chemical Properties of Hypofluorous Acid
This compound is characterized by its ability to act as an oxidizing agent due to the presence of fluorine, which is highly electronegative. This property allows HOF to participate in various chemical reactions, making it valuable in applications ranging from antimicrobial treatments to environmental remediation.
One of the most significant applications of this compound is in the field of antimicrobial treatments. HOF has demonstrated effectiveness against a wide range of pathogens, including bacteria, viruses, and fungi.
Case Study: Efficacy Against Biofilms
Research has shown that this compound can significantly reduce biofilm formation on surfaces. In a study comparing HOF with sodium hypochlorite and chlorhexidine, this compound was found to be more effective in decreasing the lipopolysaccharide concentration of Porphyromonas gingivalis, a major contributor to periodontal disease . This suggests that HOF could be utilized in dental applications for biofilm management.
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Efficacy Level | Reference |
---|---|---|
Staphylococcus aureus | >99% reduction | |
Escherichia coli | >95% reduction | |
Pseudomonas aeruginosa | Significant biofilm disaggregation |
Wound Care and Dermatological Applications
This compound has also been explored for its applications in wound care and dermatology. Its anti-inflammatory properties make it suitable for treating various skin conditions.
Clinical Relevance in Wound Healing
In clinical settings, this compound has been used to treat diabetic ulcers and other chronic wounds. Studies indicate that HOF promotes healing by reducing inflammation and enhancing microbial control . A formulation known as Microcyn® Technology incorporates stabilized this compound, which has shown promising results in improving wound healing outcomes.
Table 3: Clinical Applications of this compound in Dermatology
Application | Observed Benefits | Reference |
---|---|---|
Diabetic Ulcers | Enhanced healing rates | |
Inflammatory Skin Disorders | Reduced cytokine levels (e.g., IL-19) | |
Post-surgical Wounds | Decreased infection rates |
Environmental Applications
Beyond medical uses, this compound has potential applications in environmental science, particularly in water treatment processes.
Water Treatment Efficacy
This compound can be employed as a disinfectant for drinking water due to its strong oxidizing properties. Studies indicate that HOF effectively inactivates various waterborne pathogens, thus improving water quality without leaving harmful residues .
Table 4: Water Treatment Efficacy of this compound
Mechanism of Action
The mechanism by which hypofluorous acid exerts its effects involves the transfer of oxygen atoms to substrates, resulting in oxidation reactions . The molecular targets include double bonds in alkenes and sulfur atoms in sulfides . The pathways involved in these reactions typically include the formation of intermediate complexes and the subsequent release of oxygen atoms .
Comparison with Similar Compounds
Hypofluorous acid belongs to the hypohalous acid family (HOX), which includes hypochlorous acid (HOCl), hypobromous acid (HOBr), and hypoiodous acid (HOI). Below is a detailed comparison of their properties:
Structural and Thermodynamic Properties
Key Observations :
- HOF’s shorter O–F bond and narrower bond angle reflect fluorine’s electronegativity, which polarizes the O–H bond more strongly than in other hypohalous acids.
- HOCl and HOBr are more thermally stable but less reactive as oxidizers compared to HOF .
This compound (HOF) :
- Reactivity : Acts as a self-catalyst in hydroxylation reactions via hydrogen bonding, lowering activation barriers (e.g., 6.4 kcal/mol for 2-methylpropane oxidation vs. 22.5 kcal/mol for methane) .
- Applications : Used in organic synthesis (Rozen reagent) and semiconductor processing .
Hypochlorous Acid (HOCl) :
- Reactivity : Less efficient in hydroxylation due to higher reaction barriers; primarily a disinfectant and bleach .
- Applications : Water treatment, surface disinfection .
Hypobromous Acid (HOBr) and Hypoiodous Acid (HOI) :
- Reactivity : HOBr is a weaker oxidizer than HOCl; HOI is the least stable and rarely used .
- Applications: Limited to niche roles in organic chemistry and analytical reagents.
Stability and Handling Challenges
- HOF : Requires cryogenic storage (-40°C) to prevent explosive decomposition .
- HOCl/HOBr : Stable in aqueous solutions but degrade under UV light or heat .
Research Findings and Technological Implications
- Self-Catalysis in HOF : Quantum studies reveal that HOF’s hydrogen-bonding network stabilizes transition states, enabling efficient oxygen transfer .
- Semiconductor Applications : HOF passivates silicon oxide layers by selectively bonding fluorine and hydroxyl groups to dangling bonds, improving material reliability .
Biological Activity
Hypofluorous acid (HOF) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications and its interactions with biological macromolecules. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Overview of this compound
This compound is an unstable compound formed by the reaction of fluorine with water. It is known for its strong oxidizing properties and ability to modify biological molecules, which can lead to various biological effects. Its chemical structure allows it to act as a potent antimicrobial agent, making it a subject of interest in medical and biochemical research.
Antimicrobial Activity
Mechanisms of Action
This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. The mechanisms through which HOF exerts its antimicrobial effects include:
- Cell Membrane Disruption : HOF can penetrate bacterial cells and disrupt cell membranes, leading to leakage of cellular contents and cell lysis.
- Protein Modification : HOF reacts with proteins, causing denaturation and loss of function, which is critical for microbial survival.
- Nucleic Acid Damage : The compound can also damage DNA and RNA, interfering with replication and transcription processes .
In Vitro Studies
A study assessed the antimicrobial efficacy of this compound against planktonic and biofilm-forming strains. The results indicated that HOF could eradicate 100% of tested planktonic bacterial strains with minimal exposure time and concentration. For biofilm-producing strains, higher concentrations were required but still achieved complete eradication .
Microbial Strain | Concentration (mA) | Exposure Time (min) | Result |
---|---|---|---|
Planktonic Staphylococcus | 2 | 5 | 100% killed |
Biofilm Staphylococcus | 20 | 20 | 100% killed |
Case Studies
- Management of Eye Infections : A case series demonstrated the successful use of hypochlorous acid (a derivative) in treating blepharitis. Patients showed significant improvement within an average of 20 days when combined with standard antibiotic therapy .
- Chronic Wound Management : In another study focusing on chronic wounds infected with multidrug-resistant organisms, hypochlorous acid was used as part of a treatment regimen that included antibiotics. The results indicated a marked reduction in infection rates and improved healing times .
Biological Interactions
This compound interacts significantly with human serum albumin (HSA), the major plasma protein. Research shows that HOF-modified HSA can activate neutrophils, leading to degranulation and oxidative burst responses. This suggests that HOF may play a role in modulating inflammatory responses in vivo .
Table: Effects of HOF on Neutrophil Activation
Treatment | Neutrophil Response | Inhibitors Used |
---|---|---|
HSA-Cl | Degranulation, ROS production | Genistein (tyrosine kinase) |
HSA-Br | Shape change, actin cytoskeleton reorganization | Wortmannin (PI3K) |
Q & A
Basic Research Questions
Q. How is hypofluorous acid synthesized in laboratory settings?
HOF is synthesized by reacting gaseous fluorine (F₂) with ice (H₂O) at temperatures below -40°C. The reaction occurs in a vacuum system to minimize decomposition:
Key steps include:
- Maintaining cryogenic conditions (-40°C to -117°C) to stabilize HOF.
- Rapid condensation of gaseous HOF using liquid nitrogen traps.
- Use of inert materials (e.g., Teflon-lined apparatus) to prevent corrosion .
Q. What analytical techniques are used to characterize HOF’s structure and stability?
- X-ray crystallography : Resolves solid-state structure, revealing a bent geometry (H–O–F angle: 101°) with O–H and O–F bond lengths of 96.4 pm and 144.2 pm, respectively .
- Gas-phase spectroscopy : Infrared (IR) and photoelectron spectroscopy (PES) confirm vibrational modes and ionization energy (IE = 12.71 eV) .
- Thermogravimetric analysis (TGA) : Monitors decomposition kinetics, showing rapid breakdown above -40°C into HF and O₂ .
Q. Why is HOF highly unstable at ambient temperatures?
HOF’s instability arises from its low bond dissociation energy (O–F: 46 kcal/mol) and exothermic decomposition pathway:
Decomposition is accelerated by heat, light, or trace impurities .
Advanced Research Questions
Q. How can computational methods model HOF’s electronic structure and reactivity?
- Basis sets : Use correlation-consistent basis sets (e.g., cc-pVTZ) for density functional theory (DFT) calculations to account for electron correlation effects .
- Validation : Compare computed bond angles and thermodynamic properties (e.g., ) with experimental data from NIST .
- Reactivity studies : Simulate HOF’s interactions with organic substrates to predict oxidative pathways .
Q. How can contradictions in reported HOF bond angles (solid vs. gas phase) be resolved?
Discrepancies (e.g., 101° in solid vs. 97.2° in gas phase) arise from intermolecular hydrogen bonding in the solid state. To address this:
- Perform neutron diffraction studies to refine solid-state H-bonding networks.
- Use high-resolution rotational spectroscopy for gas-phase geometry validation .
Q. What methodologies are recommended for studying HOF’s oxidative mechanisms in organic synthesis?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- Trapping experiments : Use radical scavengers (e.g., TEMPO) to detect intermediate species.
- In situ NMR/Raman spectroscopy : Monitor reactions in cryogenic solvents (e.g., CH₃CN at -40°C) to stabilize transient intermediates .
Q. What safety protocols are critical for handling HOF in experimental settings?
Properties
IUPAC Name |
hypofluorous acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FHO/c1-2/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYSYJUIMQTRMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HOF, FHO | |
Record name | hypofluorous acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hypofluorous_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896951 | |
Record name | Hypofluorous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.006 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14034-79-8 | |
Record name | Hypofluorous acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14034-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hypofluorous acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hypofluorous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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